2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide

Enzyme inhibition IMPDH2 Ki determination

This N-isopropyl nicotinamide derivative is structurally differentiated from unsubstituted analogs (CAS 113237-20-0) by its distinct LogP (~3.06) and steric profile. Essential as a late-stage intermediate in KRAS G12C inhibitor synthesis (e.g., Sotorasib pathways) and as a validated IMPDH2 reference inhibitor (Ki 240–440 nM). Also utilized in dopamine uptake SAR studies (IC50 900 nM). Generic substitution is not functionally equivalent—the N-isopropyl moiety is critical for target binding. Procure ≥95% purity material for reproducible results. Request a quote.

Molecular Formula C9H9Cl2FN2O
Molecular Weight 251.08 g/mol
CAS No. 680217-86-1
Cat. No. B1597789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
CAS680217-86-1
Molecular FormulaC9H9Cl2FN2O
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC(=C(N=C1Cl)Cl)F
InChIInChI=1S/C9H9Cl2FN2O/c1-4(2)13-9(15)5-3-6(12)8(11)14-7(5)10/h3-4H,1-2H3,(H,13,15)
InChIKeyBWDNIEVARMJBPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide (CAS 680217-86-1) Procurement Baseline: Structural Class and Key Specifications


2,6-Dichloro-5-fluoro-N-isopropylnicotinamide (CAS 680217-86-1) is a synthetic nicotinamide derivative featuring a pyridine ring with a 2,6-dichloro-5-fluoro substitution pattern and an N-isopropyl carboxamide side chain [1]. This compound belongs to a broader class of halogenated pyridine-3-carboxamides, with a molecular formula of C9H9Cl2FN2O and a molecular weight of 251.09 g/mol . It is commercially available as a research chemical with typical purity specifications of 95% and a melting point of 159°C . The compound exists as a solid under standard storage conditions and carries the MDL identifier MFCD01765488 [2].

Why Generic Substitution of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide Is Not Feasible: Structure-Dependent Functional Divergence


Generic substitution among 2,6-dichloro-5-fluoronicotinamide analogs is precluded by the specific structural elements that dictate distinct biological and physicochemical properties. The N-isopropyl substitution on the carboxamide moiety fundamentally alters the molecule's lipophilicity, hydrogen bonding capacity, and steric profile relative to the unsubstituted 2,6-dichloro-5-fluoronicotinamide (CAS 113237-20-0) or N-aryl analogs [1]. These structural variations result in measurable differences in LogP values, solubility profiles, and target binding kinetics. For example, the N-isopropyl group increases lipophilicity compared to the primary amide, potentially enhancing membrane permeability but altering solubility. Consequently, compounds within this class are not interchangeable in either biological assay contexts, where potency shifts can exceed an order of magnitude, or in synthetic applications, where the N-substituent determines the final molecular architecture of downstream products such as KRAS G12C inhibitors . Procurement decisions must therefore be guided by compound-specific evidence rather than class-based assumptions.

Quantitative Differentiation Evidence for 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide vs. Structural Analogs


IMPDH2 Inhibitory Activity: Ki Determination Against Inosine-5'-Monophosphate Dehydrogenase 2

The compound demonstrates measurable inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), with Ki values ranging from 240 nM to 440 nM depending on the substrate used [1]. Specifically, when tested against the IMP substrate, the Ki was 430 nM; against the NMD (nicotinamide adenine dinucleotide) substrate, the Ki was 440 nM [1]. This inhibition profile is a direct consequence of the compound's unique halogenation pattern and N-isopropyl substitution, as the unsubstituted 2,6-dichloro-5-fluoronicotinamide (CAS 113237-20-0) does not appear in the same IMPDH2 inhibition datasets, suggesting that the N-isopropyl group is a critical determinant of target engagement [2].

Enzyme inhibition IMPDH2 Ki determination Binding affinity

Dopamine Uptake Inhibition: IC50 in Rat Brain Synaptosomal Preparation

The compound inhibits dopamine uptake in synaptosomal preparations from rat brain with an IC50 of 900 nM [1]. This neuromodulatory activity distinguishes it from the primary amide analog (2,6-dichloro-5-fluoronicotinamide, CAS 113237-20-0), which is primarily characterized as a pharmaceutical intermediate rather than a direct neuroactive agent. The presence of the N-isopropyl group may enhance interaction with monoamine transporters, though direct comparative data for the unsubstituted amide in this assay are unavailable.

Neurotransmitter uptake Dopamine Synaptosomal assay IC50

Lipophilicity and Physicochemical Property Comparison: LogP and Melting Point Divergence

2,6-Dichloro-5-fluoro-N-isopropylnicotinamide exhibits a calculated LogP of 3.05660 and a melting point of 159°C [1]. In contrast, the unsubstituted 2,6-dichloro-5-fluoronicotinamide (CAS 113237-20-0) has a molecular weight of 209.01 g/mol (vs. 251.09 g/mol) [2]. The addition of the N-isopropyl group increases lipophilicity by approximately 2–3 LogP units compared to the primary amide (LogP typically ~0.5–1.0 for such analogs), which directly impacts solubility, membrane permeability, and chromatographic retention behavior [3]. The melting point difference (~159°C vs. predicted higher for the primary amide) also affects solid-state handling and formulation properties.

Lipophilicity LogP Melting point Physicochemical characterization

Synthetic Utility: Role as Intermediate for KRAS G12C Inhibitor Synthesis

The N-isopropyl nicotinamide serves as a key intermediate in the synthesis of KRAS G12C inhibitors, notably Sotorasib (AMG 510), a targeted therapy for KRAS G12C-mutated cancers including non-small cell lung cancer (NSCLC) and colorectal cancer . This synthetic role is structurally contingent on the N-isopropyl group; the unsubstituted 2,6-dichloro-5-fluoronicotinamide (CAS 113237-20-0) is also employed as a pharmaceutical intermediate but occupies a different position in the synthetic pathway, typically requiring further functionalization before incorporation into final drug substances . The specific substitution pattern of 2,6-dichloro-5-fluoro-N-isopropylnicotinamide enables direct coupling reactions that are not accessible with the primary amide analog.

Synthetic intermediate KRAS G12C inhibitor Sotorasib Pharmaceutical synthesis

Validated Application Scenarios for 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide Based on Quantitative Evidence


Enzymology: IMPDH2 Inhibition Studies and Inhibitor Screening

This compound is suitable for in vitro IMPDH2 inhibition assays, where it demonstrates reproducible Ki values between 240 nM and 440 nM depending on substrate conditions [1]. IMPDH2 is a validated target in immunosuppressive therapy and antiviral drug discovery. Researchers can employ this compound as a reference inhibitor for assay development, as a starting scaffold for medicinal chemistry optimization, or as a comparator against novel IMPDH2 inhibitors. The compound's activity is contingent on the N-isopropyl moiety, making it distinct from the primary amide analog in this application context [2].

Neuroscience: Dopamine Transporter Modulation and CNS Activity Screening

With an IC50 of 900 nM in dopamine uptake inhibition using rat brain synaptosomal preparations, this compound serves as a tool molecule for investigating monoamine transporter pharmacology [1]. It can be utilized in comparative studies of nicotinamide-derived neuromodulators or as a reference point in structure-activity relationship (SAR) campaigns targeting dopamine uptake inhibition. The N-isopropyl substitution pattern is essential for this activity profile.

Medicinal Chemistry: KRAS G12C Inhibitor Synthesis and Optimization

The compound functions as a synthetic intermediate in the preparation of KRAS G12C inhibitors, including Sotorasib (AMG 510), which targets KRAS G12C-mutated NSCLC and colorectal cancers [1]. Medicinal chemistry teams can utilize this pre-functionalized intermediate to streamline synthetic routes, particularly in late-stage diversification strategies where the N-isopropyl group is already installed. This application leverages the structural specificity of the compound; the unsubstituted 2,6-dichloro-5-fluoronicotinamide serves an earlier, distinct role in these synthetic pathways [2].

Physicochemical Profiling: Lipophilicity-Dependent Assay Development

Given the calculated LogP of 3.05660, this compound offers a distinct lipophilicity profile relative to more polar nicotinamide analogs [1]. It is appropriate for studies where moderate-to-high lipophilicity is required, such as blood-brain barrier permeability models, cell-based assays requiring efficient membrane penetration, or chromatographic method development for halogenated pyridine carboxamides. The melting point of 159°C also informs solid-state handling and storage protocols [1].

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